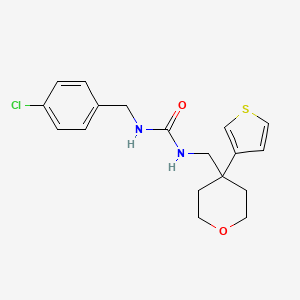

1-(4-chlorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Description

1-(4-Chlorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a urea derivative characterized by a 4-chlorobenzyl group attached to one nitrogen of the urea moiety and a tetrahydro-2H-pyran ring substituted with a thiophen-3-yl group on the other nitrogen. This compound’s structure combines aromatic (chlorobenzyl), heterocyclic (tetrahydropyran), and sulfur-containing (thiophene) components, which are common motifs in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2S/c19-16-3-1-14(2-4-16)11-20-17(22)21-13-18(6-8-23-9-7-18)15-5-10-24-12-15/h1-5,10,12H,6-9,11,13H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNUKQQEEIJRLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzylamine with an isocyanate derivative to form the urea linkage. The thiophen-3-yl group and the tetrahydropyran ring are introduced through subsequent reactions involving thiophene derivatives and tetrahydropyran intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-chlorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl derivative.

Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted benzyl derivatives.

Applications De Recherche Scientifique

The compound has shown promising biological activities, particularly in the context of cancer treatment and other therapeutic areas. Below are some specific applications:

Antitumor Activity

Recent studies have highlighted the potential of 1-(4-chlorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea as an antitumor agent. For instance, derivatives of this compound have demonstrated significant inhibitory effects on various cancer cell lines, including melanoma and breast cancer cells.

A review of synthesized anti-melanoma agents from 2020 to 2022 indicated that compounds with similar structures exhibited IC50 values ranging from 0.116 µM to 0.628 µM against resistant melanoma cell lines, suggesting that modifications in the molecular structure can enhance efficacy against tumor cells .

Diabetes Treatment

The compound has been investigated for its potential use in diabetes management. Specifically, certain derivatives have been noted for their ability to modulate glucose levels and improve insulin sensitivity . The presence of specific functional groups appears to play a critical role in enhancing these therapeutic effects.

Molecular Recognition

Research into the molecular recognition capabilities of this compound suggests that it can effectively interact with various biological targets, making it a candidate for drug design . The incorporation of thiophene rings has been shown to improve binding affinity and selectivity towards specific receptors.

Case Study 1: Melanoma Treatment

In a study examining the efficacy of novel agents against melanoma, compounds structurally related to this compound were tested against multiple melanoma cell lines. The results indicated that these compounds not only inhibited tumor growth but also showed reduced toxicity compared to traditional chemotherapeutics .

Case Study 2: Diabetes Management

Another investigation focused on the impact of this compound on glucose metabolism in diabetic animal models. The results demonstrated significant reductions in blood glucose levels and improvements in insulin sensitivity when treated with specific derivatives of the compound .

Mécanisme D'action

The mechanism of action of 1-(4-chlorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in substituents on the benzyl group, pyran/thiophene rings, or urea linkage. Key examples include:

Key Observations :

- Chlorobenzyl vs.

- Pyran vs. Thiopyran : The tetrahydro-2H-pyran ring in the target compound may offer better metabolic stability than thiopyran derivatives (e.g., ’s compound), as oxygen-containing rings are less prone to oxidative metabolism .

Pharmacological Profile Comparison

While the target compound’s activity is unspecified, its quinazolinone-containing analog () exhibits potent dual cholinesterase inhibition, a critical mechanism for Alzheimer’s disease therapy. The pyridinium group in this analog enhances electrostatic interactions with enzyme active sites, whereas the pyran-thiophene system in the target compound may favor hydrophobic binding pockets .

Physicochemical and ADME Properties

Comparative physicochemical properties from :

| Parameter | Target Compound (Estimated) | Phenoxyethyl Analog |

|---|---|---|

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 4 | 4 |

| Rotatable Bonds | 7 | 7 |

| Topological Polar Surface Area (TPSA) | ~90 Ų | 87.8 Ų |

| XlogP | ~3.5 | 2.8 |

The higher XlogP of the target compound suggests improved lipid solubility, which may enhance membrane permeability but could reduce aqueous solubility. Both compounds adhere to Lipinski’s Rule of Five (molecular weight <500, H-bond donors ≤5, acceptors ≤10), indicating favorable oral bioavailability .

Activité Biologique

The compound 1-(4-chlorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS Number: 2034300-72-4) is a member of the urea class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 357.9 g/mol. The compound features a chlorobenzyl group and a thiophene-substituted tetrahydropyran moiety, which contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034300-72-4 |

| Molecular Formula | C₁₈H₁₆ClN₃OS |

| Molecular Weight | 357.9 g/mol |

Antiviral Properties

Research has indicated that compounds with similar structures exhibit antiviral activities. For instance, derivatives of thiophene and tetrahydropyran have been shown to inhibit viral replication effectively. Studies suggest that the presence of the thiophene ring enhances the interaction with viral proteins, potentially leading to increased antiviral efficacy against viruses such as HIV and influenza .

Anticancer Activity

Compounds containing urea linkages and heterocycles like thiophene have been reported to possess anticancer properties. Specifically, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism involves the activation of caspases and modulation of cell cycle progression .

Antimicrobial Effects

The biological activity against bacterial strains has also been documented. Compounds similar to this compound have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

The mechanisms underpinning the biological activity of this compound can be summarized as follows:

- Inhibition of Viral Replication : By interfering with viral protein synthesis.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways in cancer cells.

- Antibacterial Action : Disruption of cell membrane integrity in bacteria.

Case Studies

- Antiviral Efficacy : A study on a related thiophene derivative showed an EC50 value of 130 μM against HIV, indicating promising antiviral potential .

- Cytotoxicity Against Cancer Cells : In vitro tests revealed that a similar compound exhibited IC50 values ranging from 50 to 200 μM against various cancer cell lines, demonstrating significant cytotoxic effects .

- Antimicrobial Activity : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) below 100 μg/mL .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-(4-chlorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea, and how are they addressed?

- Answer : The synthesis involves multi-step reactions, including coupling of the 4-chlorobenzyl group to the urea core and functionalization of the tetrahydro-2H-pyran ring with thiophen-3-yl. Challenges include regioselectivity in pyran substitution and maintaining urea stability under acidic/basic conditions. Purification via column chromatography (using silica gel or reverse-phase HPLC) is critical to isolate intermediates and the final compound . Reaction optimization (e.g., temperature, solvent polarity) improves yields, as seen in analogous urea syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the urea linkage and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides absolute stereochemistry, as demonstrated for structurally related urea derivatives .

Q. How does the compound’s stability vary under different storage conditions?

- Answer : Stability studies for similar urea derivatives show sensitivity to humidity and light. Recommendations include storage in inert atmospheres (argon) at –20°C, with desiccants. Accelerated degradation studies (e.g., 40°C/75% relative humidity) predict shelf life, while HPLC monitors purity changes over time .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). Compare results to structurally related compounds (e.g., 1-(4-chlorophenyl)-3-(tetrahydro-2H-pyran-4-yl)urea analogs) to identify substituent-dependent trends . Adjust experimental protocols to standardize parameters like DMSO concentration (<0.1%) .

Q. How can molecular docking predict the compound’s interaction with biological targets?

- Answer : Use crystallographic data of target proteins (e.g., kinases or GPCRs) to model binding. The urea moiety often forms hydrogen bonds with catalytic residues, while the thiophene-pyran system may occupy hydrophobic pockets. Software like AutoDock Vina evaluates binding affinities. Validate predictions with mutagenesis or competitive binding assays .

Q. What reaction optimization methods improve yield in large-scale synthesis?

- Answer : Employ Design of Experiments (DoE) to optimize variables (temperature, stoichiometry, catalyst loading). For example, microwave-assisted synthesis reduces reaction time for pyran functionalization. Continuous-flow systems enhance reproducibility for urea bond formation .

Comparative & Mechanistic Questions

Q. How do substituent variations (e.g., chloro vs. fluoro benzyl groups) affect biological activity?

- Answer : Chloro substituents enhance lipophilicity and target binding in hydrophobic pockets compared to fluoro analogs. For example, 1-(4-chlorobenzyl) derivatives show 2–3× higher kinase inhibition than fluoro-substituted counterparts in biochemical assays. Hammett σ values quantify electronic effects on reactivity .

Q. What analytical methods detect degradation products during long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.